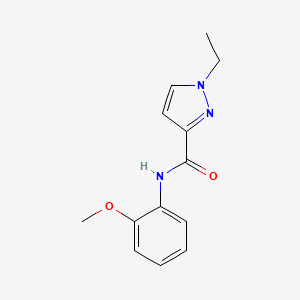

1-ethyl-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

1-ethyl-N-(2-methoxyphenyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-3-16-9-8-11(15-16)13(17)14-10-6-4-5-7-12(10)18-2/h4-9H,3H2,1-2H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJZNCCCRXFWCSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C(=O)NC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide typically involves the reaction of 1-ethyl-1H-pyrazole-3-carboxylic acid with 2-methoxyaniline under appropriate reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis process may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance the reaction efficiency and scalability. The purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity and quality.

Chemical Reactions Analysis

Cyclocondensation Reactions

Pyrazole ring formation is central to its synthesis. The compound can be synthesized via 1,3-dipolar cycloaddition between hydrazines and β-dicarbonyl precursors.

Key Findings :

-

Regioselectivity is influenced by steric and electronic effects of substituents .

-

Zinc triflate catalysts enhance reaction efficiency (yields >85%) .

Nucleophilic Substitution

The carboxamide group and methoxyphenyl substituent participate in substitution reactions.

Key Findings :

-

Substitution at the carboxamide nitrogen generates analogs with modified pharmacokinetic properties.

-

Demethylation under acidic conditions preserves the pyrazole ring integrity .

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under specific conditions.

Key Findings :

-

Hydrolysis rates vary significantly with pH and temperature, enabling controlled functionalization .

Cycloaddition and Ring Expansion

The pyrazole ring participates in cycloaddition reactions for heterocycle diversification.

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| 1,3-Dipolar cycloaddition | Ethyl diazoacetate, alkynes | Catalytic Zn(OTf)₂, RT | Polyfunctional pyrazoles with fused rings |

Key Findings :

-

Copper-mediated trifluoromethylation introduces CF₃ groups at position 4 .

-

Three-component couplings enable rapid access to polysubstituted derivatives .

Oxidation and Reduction

Limited direct data exists for redox reactions, but inferences can be drawn from structural analogs:

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Ethyl group oxidation | KMnO₄ | Acidic aqueous medium | Pyrazole-3-carboxamide with a ketone or carboxylic acid substituent |

| Carboxamide reduction | LiAlH₄ | Anhydrous ether, reflux | Amine derivatives (theoretical, based on pyrazole reduction chemistry) |

Functionalization via Cross-Coupling

Palladium-catalyzed reactions enable aryl group modifications.

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Suzuki-Miyaura coupling | Aryl boronic acids, Pd(PPh₃)₄ | DME, 80°C | Biaryl-substituted pyrazole carboxamides |

Key Findings :

Scientific Research Applications

Biological Activities

1. Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of pyrazole derivatives, including 1-ethyl-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide. Research indicates that compounds with pyrazole scaffolds exhibit significant antibacterial and antifungal activities. For instance, a study demonstrated that similar pyrazole derivatives showed effective inhibition against various bacterial strains, suggesting a potential application in treating infections .

2. Anticancer Properties

The compound has also been investigated for its anticancer potential. Pyrazole derivatives are known to interact with various biological targets involved in cancer progression. In vitro studies have shown that related compounds can inhibit cell proliferation in several cancer cell lines, including breast and lung cancers . The mechanism often involves the inhibition of key enzymes or pathways associated with tumor growth.

3. Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties, making it a candidate for the development of non-steroidal anti-inflammatory drugs (NSAIDs). Pyrazole compounds have been shown to inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study conducted by researchers at a leading pharmaceutical institute explored the anticancer effects of pyrazole derivatives similar to this compound. The study utilized various cancer cell lines, assessing cell viability through MTT assays. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, demonstrating the compound's potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 1-ethyl-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. Further research is needed to elucidate the detailed mechanism of action and identify the key molecular interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole carboxamides exhibit significant structural diversity, with variations in substituents on both the pyrazole ring and the aromatic amide group. Below is a detailed comparison of 1-ethyl-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide with structurally related compounds:

Table 1: Structural and Functional Comparison of Pyrazole Carboxamides

| Compound Name | Key Substituents | Molecular Weight | Biological Activity/Applications | Key Evidence |

|---|---|---|---|---|

| This compound | - 1-Ethyl (pyrazole) - 2-Methoxyphenyl (amide) |

259.29* | Not explicitly reported; inferred agrochemical | [1, 2, 5] |

| 1-Ethyl-N-(1-((4-(hexafluoro-2-methoxypropan-2-yl)-2-methylphenyl)amino)... | - Hexafluoropropane group - 2-Methylphenyl |

481.17 | Fungicidal/insecticidal activity (EC₅₀: 0.2–5 µM) | [1] |

| N-(3-Chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide | - 1-Methyl (pyrazole) - 3-Chlorophenyl - 5-Trifluoromethyl |

303.71 | Agrochemical (herbicide/pesticide) | [11, 14] |

| 4-Benzyloxy-1-(2-(phenylamino)pyridin-4-yl)-1H-pyrazole-3-carboxamide | - 4-Benzyloxy (pyrazole) - 2-Phenylaminopyridine |

399.42 | PLK1 inhibition (IC₅₀: 219 nM) | [7] |

| 1-(3-Chlorophenyl)-5-methoxy-N-methylpyrazole-3-carboxamide | - 3-Chlorophenyl - 5-Methoxy (pyrazole) - N-Methyl |

265.71 | Neurotransmitter receptor modulation | [14, 16] |

*Calculated based on molecular formula C₁₃H₁₅N₃O₂.

Key Structural and Functional Differences

Substituent Effects on Bioactivity

- Fluorinated Derivatives : Compounds with trifluoromethyl (CF₃) or hexafluoropropane groups (e.g., ) exhibit enhanced fungicidal/insecticidal activity due to increased lipophilicity and metabolic stability . The target compound lacks fluorine, which may reduce potency but improve solubility.

- Aromatic Substitutions : The 2-methoxyphenyl group in the target compound provides moderate electron-donating effects, contrasting with electron-withdrawing groups (e.g., 3-chloro in ) that enhance binding to hydrophobic enzyme pockets .

Synthetic Accessibility

- The target compound is synthesized via carbodiimide-mediated coupling (e.g., EDCI/HOBt), similar to derivatives in and . However, fluorinated analogs require additional steps for introducing halogenated groups, increasing synthetic complexity .

Physicochemical Properties Melting Point: Non-fluorinated analogs (e.g., : m.p. 80–82°C) generally have lower melting points than fluorinated derivatives (e.g., : m.p. 99–101°C), reflecting differences in crystallinity . Solubility: The 2-methoxy group in the target compound improves aqueous solubility compared to highly fluorinated derivatives, which are more lipid-soluble .

Biological Activity

1-Ethyl-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. Notably, it has been shown to inhibit cyclooxygenase enzymes, leading to anti-inflammatory and analgesic effects . Additionally, the compound may influence cellular signaling pathways associated with cancer cell proliferation and apoptosis.

Biological Activities

The compound exhibits a range of biological activities, including:

- Anti-inflammatory properties : Inhibition of cyclooxygenase (COX) enzymes contributes to its anti-inflammatory effects.

- Anticancer potential : Demonstrated cytotoxicity against several cancer cell lines.

- Antimicrobial activity : Investigated for potential antimicrobial effects .

Cytotoxicity Studies

Several studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicate significant inhibitory effects on cell growth, as summarized in Table 1.

Anti-inflammatory Activity

The anti-inflammatory effects were assessed using various in vivo models. The compound showed comparable efficacy to standard anti-inflammatory drugs such as indomethacin.

Case Studies

- Inhibition of Cancer Cell Proliferation : A study conducted on the MCF7 and A549 cell lines demonstrated that the compound significantly inhibits cell proliferation with IC50 values indicating potent activity .

- Mechanistic Insights : Further investigations revealed that the compound induces apoptosis in cancer cells by modulating Bcl-2 and Bax protein expressions, leading to cell cycle arrest at the G2/M phase .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-ethyl-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide, and how can multi-step yields and purity be maximized?

- Methodological Answer : The synthesis typically involves a multi-step process starting with the condensation of substituted pyrazole precursors with appropriate aryl amines. For example, pyrazole-3-carboxylic acid derivatives can be activated using carbodiimides (e.g., EDC or DCC) and coupled to 2-methoxyaniline. Solvent selection (e.g., DMF or THF), temperature control (60–80°C), and purification via column chromatography are critical for achieving >95% purity .

Q. How can X-ray crystallography confirm the molecular structure and conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is essential for resolving bond lengths, angles, and supramolecular packing. Crystallization in solvents like ethanol or DCM at controlled evaporation rates yields suitable crystals. Monoclinic systems (e.g., space group P21/c) with unit cell parameters (e.g., a = 9.0032 Å, b = 20.1001 Å) are common for pyrazole carboxamides. Data collection using a Bruker SMART CCD diffractometer and refinement with SHELXTL ensure accurate structural validation .

Q. What analytical techniques are critical for ensuring batch-to-batch consistency in synthesized material?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and reverse-phase C18 columns validate purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions, while high-resolution mass spectrometry (HRMS) verifies molecular weight. Method parameters (e.g., mobile phase gradient, column temperature) should align with ICH guidelines .

Advanced Research Questions

Q. What experimental strategies assess cannabinoid receptor (CB1/CB2) binding affinity, and how can contradictions between in vitro and in vivo data be resolved?

- Methodological Answer : Radioligand displacement assays using [³H]CP-55,940 or [¹¹C]JHU75528 in transfected HEK-293 cells quantify binding affinity (Ki). Contradictions arise from differences in membrane preparation (e.g., receptor density) or assay conditions (e.g., GTPγS for functional activity). Cross-validation with in vivo models (e.g., rodent catalepsy tests) and PET imaging resolves discrepancies .

Q. How can structure-activity relationship (SAR) studies guide the design of CB1-selective ligands based on this scaffold?

- Methodological Answer : Systematic substitution at the pyrazole 1- and 3-positions modulates receptor selectivity. For example, bulkier 1-ethyl groups enhance CB1 affinity, while 3-carboxamide substituents (e.g., 2-methoxyphenyl) reduce off-target effects. Computational docking (e.g., Glide SP) into CB1 homology models identifies key interactions (e.g., hydrogen bonding with Lys192) .

Q. What modifications are required to develop this compound as a PET radioligand for cerebral receptor imaging?

- Methodological Answer : Incorporation of positron-emitting isotopes (e.g., ¹¹C at the methoxy group) via [¹¹C]methyl triflate alkylation enables PET compatibility. Lipophilicity (logP ≈ 3–4) must balance blood-brain barrier penetration and nonspecific binding. In vivo biodistribution studies in primates validate target specificity and clearance kinetics .

Q. Which in vitro models are suitable for evaluating metabolic stability and cytochrome P450 interactions?

- Methodological Answer : Human liver microsomes (HLMs) incubated with NADPH assess phase I metabolism (t1/2). LC-MS/MS identifies major metabolites (e.g., demethylation at the methoxy group). CYP inhibition assays (e.g., CYP3A4 luminescence) screen for drug-drug interaction risks. Hepatocyte co-cultures improve predictability of hepatic clearance .

Q. How do crystal packing interactions influence the compound’s solubility and bioavailability?

- Methodological Answer : SCXRD reveals intermolecular hydrogen bonds (e.g., N–H⋯O=C) and π-π stacking between aryl groups, which correlate with low aqueous solubility (<10 µM). Co-crystallization with sulfonic acids (e.g., p-toluenesulfonic acid) or amorphous solid dispersions enhance dissolution rates .

Data Contradiction Resolution

Q. When conflicting binding affinity data arise across assay platforms, what validation steps are essential?

- Methodological Answer :

Assay Replication : Repeat experiments in triplicate using identical membrane preparations and ligand concentrations.

Orthogonal Assays : Compare radioligand binding with functional assays (e.g., cAMP inhibition).

Control Compounds : Include reference ligands (e.g., SR141716 for CB1) to calibrate system-specific variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.